Rhodium chloride, trihydrate
Overview
Description
Mechanism of Action
Target of Action
Rhodium (III) chloride trihydrate primarily targets molecular complexes involved in various chemical reactions. It is often used as a catalyst in industrial and laboratory settings .
Mode of Action
Rhodium (III) chloride trihydrate interacts with its targets by facilitating or accelerating chemical reactions. It is known to react under mild conditions (near room temperature, one atmosphere) with carbon monoxide and many olefins . This behavior opens the doors to an extensive inventory of organorhodium compounds .
Biochemical Pathways
Rhodium (III) chloride trihydrate affects several biochemical pathways. It is used as a catalyst for the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals . It also plays a role in the direct conversion of methane to acetic acid .
Pharmacokinetics
It’s important to note that the compound’s bioavailability may be influenced by factors such as its solubility and the environmental conditions under which it is used .
Result of Action
The primary result of Rhodium (III) chloride trihydrate’s action is the facilitation of various chemical reactions. For example, it enables the isomerization of alkenes and the reduction of aromatic rings . It also aids in the direct conversion of methane to acetic acid .
Action Environment
The action, efficacy, and stability of Rhodium (III) chloride trihydrate can be influenced by environmental factors. For instance, its reactivity can be affected by conditions such as temperature and atmospheric pressure . It’s also worth noting that the compound is soluble in hydroxide and cyanide solutions, as well as in aqua regia .
Biochemical Analysis
Biochemical Properties
Rhodium (III) chloride trihydrate has been found to exhibit intrinsic peroxidase-like activity . Rhodium nanoparticles (RhNPs), which can be derived from Rhodium (III) chloride trihydrate, catalyze the oxidation of the peroxidase substrate 3,3,5,5-tetramethylbenzidine (TMB) in the presence of H2O2 to produce a blue reaction product . This suggests that Rhodium (III) chloride trihydrate could potentially interact with enzymes and other biomolecules involved in peroxidase-mediated biochemical reactions.
Cellular Effects
Rhodium (III) chloride trihydrate has been reported to exhibit cytotoxic activity against various human cancer cell lines . For instance, it has been shown to increase the expression of caspase 3, an enzyme involved in apoptotic processes, in treated cells . This suggests that Rhodium (III) chloride trihydrate may influence cell function by modulating cell signaling pathways and gene expression related to apoptosis.
Molecular Mechanism
The molecular mechanism of Rhodium (III) chloride trihydrate involves its interaction with biomolecules at the molecular level. For instance, Rhodium (III) chloride trihydrate has been shown to bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . This interaction is believed to contribute to the cytostatic effect of Rhodium (III) chloride trihydrate .
Temporal Effects in Laboratory Settings
Rhodium (III) chloride trihydrate decomposes on heating, producing toxic and corrosive fumes including hydrogen chloride . This suggests that the effects of Rhodium (III) chloride trihydrate may change over time in laboratory settings due to its instability and degradation.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Rhodium (III) chloride trihydrate in animal models are limited, it is known that the compound has a median lethal dose (LD50) of >500 mg/kg when administered orally to rats . This indicates that high doses of Rhodium (III) chloride trihydrate may have toxic or adverse effects.
Metabolic Pathways
Given its peroxidase-like activity, it may interact with enzymes involved in peroxidase-mediated reactions .
Transport and Distribution
Given its solubility in water and various other solvents , it is likely that it can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its interactions with biomolecules such as DNA and RNA , it may be localized in the nucleus where these biomolecules are predominantly found.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium chloride, trihydrate is typically produced by the action of hydrochloric acid on hydrated rhodium(III) oxide. The reaction can be represented as: [ \text{Rh}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{RhCl}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often prepared from rhodium metal powder. The process involves dissolving rhodium powder in hydrochloric acid within an electrolytic tank, followed by filtration, distillation, and crystallization to obtain the trihydrate form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various rhodium complexes.
Reduction: It can be reduced to lower oxidation states of rhodium, such as rhodium(I) complexes.
Substitution: this compound can participate in ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium citrate as a reductant.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ammonia, ethylene, and other ligands.
Major Products Formed:
Oxidation: Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).
Reduction: Rhodium(I) complexes.
Substitution: Pentamminerhodium chloride ([RhCl(NH₃)₅]Cl₂) and other ligand-substituted complexes.
Scientific Research Applications
Rhodium chloride, trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and hydroformylation.
Biology: Rhodium complexes are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into the use of rhodium compounds in drug development and medical imaging.
Industry: It is employed in the production of acetic acid, the isomerization of alkenes, and the reduction of aromatic rings
Comparison with Similar Compounds
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Comparison: Rhodium chloride, trihydrate is unique due to its high stability and solubility in water, making it particularly useful in homogeneous catalysis. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is a stable compound that can form a variety of complexes with different ligands .
Properties
IUPAC Name |
rhodium(3+);trichloride;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVJBCMQFRCB-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Rh | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929110 | |
Record name | Rhodium(3+) chloride--water (1/3/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13876-89-6, 13569-65-8 | |
Record name | Triaquatrichlororhodium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodium chloride, trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium, triaquatrichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium(3+) chloride--water (1/3/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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